molecular formula C19H17FN4O2 B2602078 2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034291-50-2

2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No. B2602078
CAS RN: 2034291-50-2
M. Wt: 352.369
InChI Key: VIJFQEJPAUUHEI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds with structural similarities to "2-(2-fluorophenoxy)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone" involves complex chemical reactions that result in novel molecules with potential biological applications. For example, the study by Xu Liang (2009) focuses on the synthesis and crystal structure of a compound created by treating a specific triazole with sodium methoxide, highlighting the orthorhombic space group and the importance of intermolecular hydrogen bonding in stabilizing the structure Xu Liang (2009).

Potential Biological and Pharmaceutical Applications

  • Antimicrobial Activity

    Novel compounds synthesized from fluorophenyl and triazolyl groups have been evaluated for their antimicrobial properties. Nagamani et al. (2018) synthesized a series of compounds and tested their antimicrobial activity, demonstrating the potential for these compounds to serve as templates for the development of new antimicrobial agents Nagamani, M., Anjaiah, Ch., Praveen, D., Jalapathi, P. (2018).

  • Enzyme Inhibition

    The modification of azetidinones has shown promise in inhibiting specific enzymes, such as human leukocyte elastase, which is critical in various inflammatory diseases. Doucet et al. (1997) explored the stereospecific synthesis and chiral recognition of C3-substituted β-lactams, indicating their irreversible inhibition of human leukocyte elastase, an avenue for therapeutic applications Doucet, C., Vergely, I., Reboud-Ravaux, M., et al. (1997).

  • Radical Scavenging and Antioxidant Properties

    The effect of donor and acceptor groups on the radical scavenging activity of phenol and its derivatives, including fluorophenol compounds, was studied by Al‐Sehemi and Irfan (2017). Their work with density functional theory reveals insights into the molecular properties influencing radical scavenging activity, suggesting potential antioxidant applications Al‐Sehemi, A., Irfan, A. (2017).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-16-8-4-5-9-18(16)26-13-19(25)23-10-15(11-23)24-12-17(21-22-24)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJFQEJPAUUHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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